2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol
Overview
Description
2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group attached to an aminoethyl alcohol structure, making it a versatile intermediate for synthesizing other compounds.
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized by first brominating 2-aminoethanol to introduce the bromophenyl group, followed by amination to attach the amino group.
Reductive Amination: Another method involves the reductive amination of 2-amino-4-bromophenol with formaldehyde and methylamine under reducing conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some manufacturers may use a continuous flow process to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide or alkoxide ions are typically employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive molecules and probes in biological research. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
2-Amino-4-bromophenol: Similar structure but lacks the methylaminoethanol group.
4-Bromo-2-aminophenol: Another closely related compound with applications in organic synthesis.
Uniqueness: The presence of the methylaminoethanol group in 2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol provides unique chemical properties and reactivity compared to its analogs, making it a valuable compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-amino-4-bromo-N-methylanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDJRGUUXSSNGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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